molecular formula C12H16BFO3 B1339156 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 760990-08-7

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1339156
M. Wt: 238.06 g/mol
InChI Key: LMLXGCAZONOZKO-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated phenolic compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the deoxyfluorination of phenols to aryl fluorides using sulfuryl fluoride and tetramethylammonium fluoride is described, which could be relevant to the synthesis of fluorinated phenolic compounds .

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can involve intermediates such as aryl fluorosulfonates, as demonstrated in the nucleophilic deoxyfluorination of phenols . This process allows for the conversion of phenols to aryl fluorides under mild conditions, which could be applicable to the synthesis of the compound . The oxidative polycondensation of 2-[(4-fluorophenyl) imino methylene] phenol is another example of synthesizing fluorinated polymers, which could provide a framework for synthesizing related compounds .

Molecular Structure Analysis

While the specific molecular structure of "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not analyzed in the provided papers, the structure of related fluorinated phenolic compounds can be inferred. For example, the presence of fluorine atoms in the phenolic compounds can influence their acidity and reactivity, as seen in the study of hydrogen-bonded complexes of 4-fluorophenol .

Chemical Reactions Analysis

The chemical reactivity of fluorinated phenolic compounds is highlighted in several papers. The deoxyfluorination process to create aryl fluorides , the use of fluorogenic reagents for the detection of primary amines , and the formation of hydrogen-bonded complexes all showcase the diverse chemical reactions that fluorinated phenols can undergo. These reactions can be indicative of the potential reactivity of "2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are influenced by the presence of fluorine atoms. For instance, the stability of fluorescent derivatives in acidic and basic solutions , the determination of rate constants for ion pair formations , and the thermal degradation of oligomer-metal complexes all reflect the impact of fluorine on the properties of these compounds. These studies can provide a comparative basis for understanding the properties of similar fluorinated phenolic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Boric Acid Ester Intermediates : Compounds related to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized and characterized. These include methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These are obtained through a three-step substitution reaction and confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry. Their crystal structures are also studied using X-ray diffraction and density functional theory (DFT) calculations, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : Similar compounds, like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, have been synthesized and analyzed. These studies involve spectroscopic characterizations and single-crystal X-ray diffraction. DFT and time-dependent DFT (TD-DFT) calculations are performed to analyze spectroscopic data and molecular properties, offering insights into the vibrational characteristics of these compounds (Wu et al., 2021).

Application in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : Boron ester or acid, similar in structure to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, has been used for detecting hydrogen peroxide vapor. These compounds are considered effective due to their reactive activity. Modifications to the boron ester structure enable faster oxidative reactions with hydrogen peroxide, enhancing sensing performance (Fu et al., 2016).

  • Fluorescence Probes for Detection of Hydrogen Peroxide : Boronate ester fluorescence probes, structurally related to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, have been synthesized for detecting hydrogen peroxide. These probes show varied fluorescence responses to hydrogen peroxide, indicating the potential for precise detection in different environments (Lampard et al., 2018).

Advanced Material Applications

  • Synthesis of Electron Donors for Synthetic Approaches : New organic electron-donors derived from carbazole and phenothiazine, utilizing similar boronic ester compounds, have been synthesized. These compounds have potential roles as intermediates in synthetic processes, highlighting their utility in material science (Bifari & El-Shishtawy, 2021).

  • Influence in Mesomorphic Properties : The impact of substituents in boronate-based compounds on phase transition temperatures and stability in liquid crystals has been explored. This includes studying the effects of both terminal and lateral substituents, showing their influence on the properties of liquid crystal materials (Dabrowski et al., 1995).

Future Directions

The compound, being an important boric acid derivative, has potential applications in various fields including medicine and chemical synthesis . Fluorine-containing compounds are widely used in medicine, and among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the future research directions could include exploring its potential uses in medical applications and further studying its chemical properties and reactions.

properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXGCAZONOZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468772
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

760990-08-7
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
J Cabedo, D Vilella, E Calama, C Carcasona… - researchgate.net
Cyclic nucleotide cAMP is an ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 0 www.researchgate.net

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